1H,1'H-[2,2']Biperimidinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1’H-[2,2’]Biperimidinyl is a heterocyclic compound that features two perimidine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1’H-[2,2’]Biperimidinyl can be synthesized through the dimerization of 1H-perimidines in the presence of a Lewis acid such as aluminum chloride in nitromethane . This method involves the selective acylation of 1H-perimidines by acid halides under Friedel-Crafts reaction conditions at room temperature, leading to the formation of 6(7),6’(7’)-biperimidinyl derivatives .
Industrial Production Methods: . These methods can be adapted for large-scale production with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,2’]Biperimidinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acid halides, and other electrophiles in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of 1H,1’H-[2,2’]Biperimidinyl, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1H,1’H-[2,2’]Biperimidinyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H,1’H-[2,2’]Biperimidinyl involves its interaction with molecular targets through various pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity . Additionally, its ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1H,1’H-2,2’-Bibenzo[d]imidazole: Similar in structure but with benzene rings fused to the imidazole rings.
1H-Perimidine: A precursor to 1H,1’H-[2,2’]Biperimidinyl, featuring a single perimidine ring.
Imidazole Derivatives: Compounds with similar nitrogen-containing heterocyclic structures, widely used in various applications.
Uniqueness: 1H,1’H-[2,2’]Biperimidinyl is unique due to its dimeric structure, which provides distinct chemical and physical properties compared to its monomeric counterparts. This uniqueness makes it valuable for specific applications in coordination chemistry, materials science, and pharmaceuticals.
Properties
CAS No. |
1904-61-6 |
---|---|
Molecular Formula |
C22H14N4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(1H-perimidin-2-yl)-1H-perimidine |
InChI |
InChI=1S/C22H14N4/c1-5-13-6-2-10-16-19(13)15(9-1)23-21(24-16)22-25-17-11-3-7-14-8-4-12-18(26-22)20(14)17/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
HCULNKIOBCLKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=NC5=CC=CC6=C5C(=CC=C6)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.